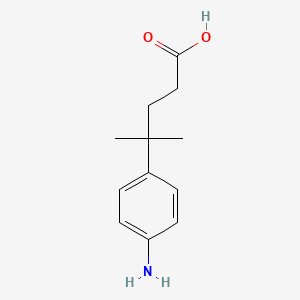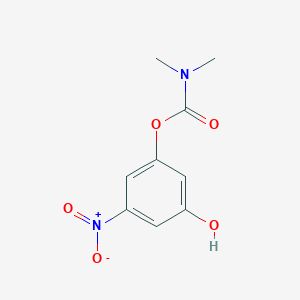
3-Hydroxy-5-nitrophenyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-nitrophenyl dimethylcarbamate is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.186 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 3-Hydroxy-5-nitrophenyl dimethylcarbamate involves several steps. One common method includes the reaction of 3-hydroxy-5-nitrophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Hydroxy-5-nitrophenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-nitrophenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-nitrophenyl dimethylcarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Hydroxy-5-nitrophenyl dimethylcarbamate can be compared with other similar compounds such as:
- 3-Hydroxy-4-nitrophenyl dimethylcarbamate
- 3-Hydroxy-5-chlorophenyl dimethylcarbamate
- 3-Hydroxy-5-methylphenyl dimethylcarbamate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific nitro and hydroxyl substituents, which confer distinct properties and applications .
Propiedades
Número CAS |
13831-58-8 |
|---|---|
Fórmula molecular |
C9H10N2O5 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
(3-hydroxy-5-nitrophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H10N2O5/c1-10(2)9(13)16-8-4-6(11(14)15)3-7(12)5-8/h3-5,12H,1-2H3 |
Clave InChI |
BILOSMALXANGCQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC(=CC(=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


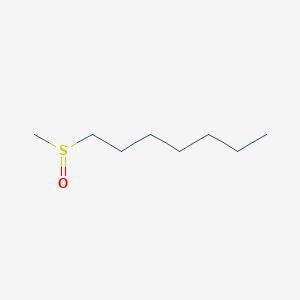
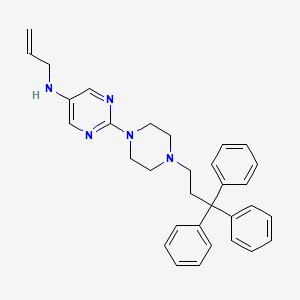
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


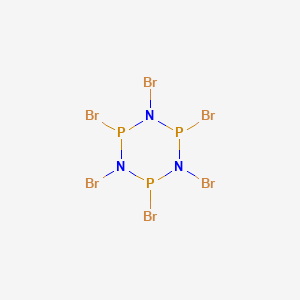
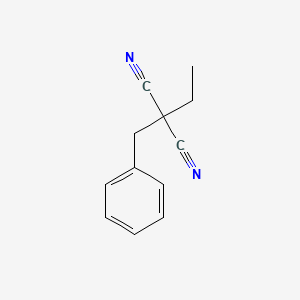
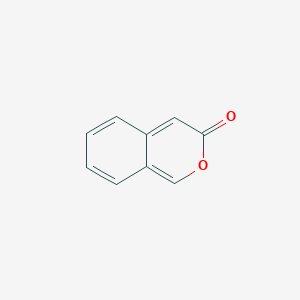
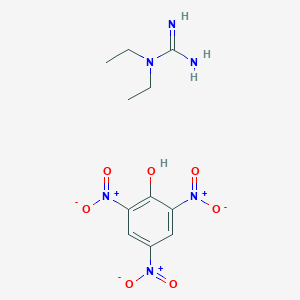
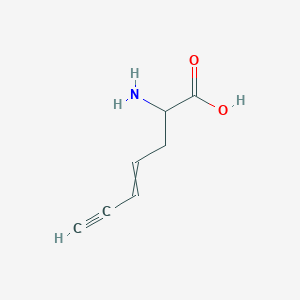
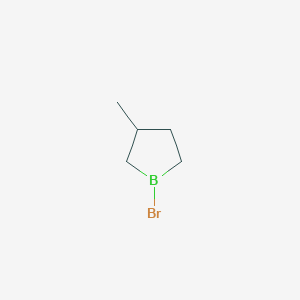
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
